Ethyl phenyl methylphosphonate
Description
Ethyl phenyl methylphosphonate is an organophosphorus compound featuring a methylphosphonate core with ethyl and phenyl ester substituents. These compounds are characterized by their phosphonate ester linkages, which influence reactivity, toxicity, and applications in chemical defense and enzymology studies.
Properties
CAS No. |
38074-88-3 |
|---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H13O3P/c1-3-11-13(2,10)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
WPGSABOEWQELIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methylphosphonate . Another method involves the reaction of phenylphosphonic dichloride with ethyl alcohol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Ethyl phenyl methylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl phenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and functional roles of ethyl phenyl methylphosphonate analogs:
Toxicological and Biochemical Profiles
- NEMP : Exhibits acetylcholinesterase (AChE) inhibition comparable to VX but with significantly reduced toxicity (LD₅₀ > 200 mg/kg in rats), enabling safe laboratory use .
- Ethyl 4-nitrophenyl methylphosphonate : Demonstrates high esterase hydrolysis rates (kcat/KM = 3.8 × 10⁵ M⁻¹s⁻¹), making it a valuable probe for enzyme activity .
- DMMP : Low volatility and minimal toxicity allow its use in material science to simulate nerve agent adsorption .
Key Research Findings
- Reactivation Efficacy: Novel oximes (e.g., substituted phenoxyalkyl pyridinium oximes) show 80–90% reactivation of AChE inhibited by NEMP, comparable to 2-PAM (a standard antidote) .
- Hydrolysis Kinetics : Ethyl 4-nitrophenyl methylphosphonate is hydrolyzed 100-fold faster than its cyclohexyl analog, highlighting substituent effects on reactivity .
- Environmental Impact : DIMP and DMMP exhibit environmental persistence, necessitating remediation strategies in contaminated sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
